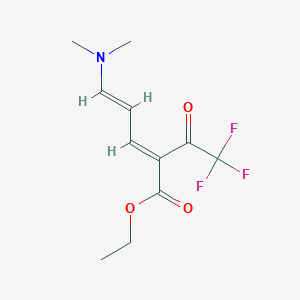
3-pentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-pentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinazolinone derivatives and has demonstrated promising results in various scientific research studies.
Scientific Research Applications
Antibacterial and Antitubercular Activity
Quinazolin-4-ones connected to 1,3-thiazole have demonstrated antibacterial action against Mycobacterium tuberculosis H37RV, showcasing significant potential in anti-tubercular treatments. The structural identification of these derivatives was performed using various spectroscopy methods, and their anti-tubercular activity was evaluated using the microplate alamar blue assay method. Certain derivatives displayed better antibacterial activity, indicating their potential as effective antibacterial agents (Nagaladinne, Hindustan, & Nayakanti, 2020).
Antimicrobial Activity
Quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds were prepared through chemical reactions involving quinazolinone and benzaldehydes, with physicochemical and spectral data supporting the structure of newly synthesized compounds. The antimicrobial evaluation revealed that the presence of a styryl moiety at the quinazolinone core marginally increased biological activity, showing better antibacterial than antifungal activities (Gupta, Kashaw, Jatav, & Mishra, 2008).
Anticancer and Antimicrobial Agents
A novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids were synthesized and evaluated for their cytotoxicity against cancer cells, including MCF-7 and WRL68. Compounds displayed significant anticancer activity, with certain hybrids showing prominent in vitro antibacterial activity, particularly against Gram-negative bacteria E. coli. This highlights their potential as promising leads for developing new anticancer and antimicrobial agents (Bolakatti et al., 2020).
H1-Antihistaminic Agents
Quinazolin-4-(3H)-one derivatives have also been explored for their potential as H1-antihistaminic agents. Novel 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones were synthesized and tested for in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. This research opens avenues for the development of new classes of H1-antihistaminic agents with minimal sedative effects, offering an alternative to current treatments (Alagarsamy & Parthiban, 2013).
properties
IUPAC Name |
3-pentyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-2-3-9-14-26-21(27)17-12-7-8-13-18(17)23-22(26)29-15-19-24-20(25-28-19)16-10-5-4-6-11-16/h4-8,10-13H,2-3,9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIPUZYUXQRLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-pentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2698009.png)
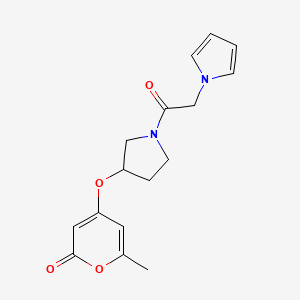
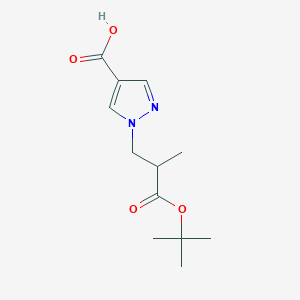
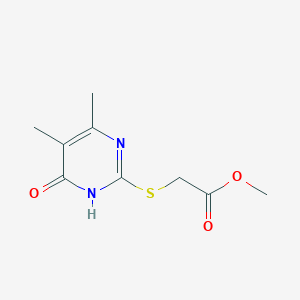
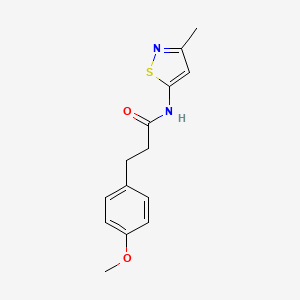
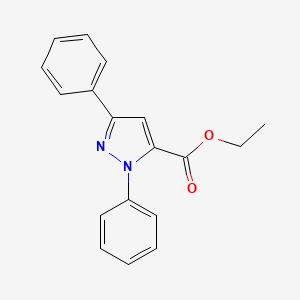

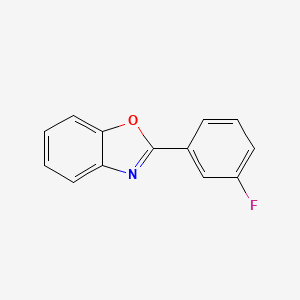
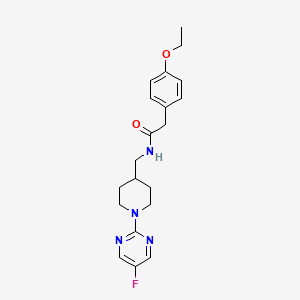
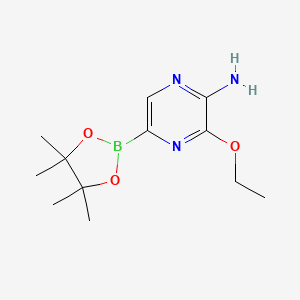

![3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride](/img/structure/B2698028.png)
